molecular formula C14H19NO3 B1309757 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid CAS No. 775271-42-6

1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid

Cat. No.: B1309757
CAS No.: 775271-42-6
M. Wt: 249.3 g/mol
InChI Key: VHKOUIFYHWLPHA-UHFFFAOYSA-N
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Description

1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid is an organic compound that features a piperidine ring substituted with a 4-methoxybenzyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the 4-Methoxybenzyl Group: This step can be achieved through a nucleophilic substitution reaction where a suitable piperidine derivative reacts with 4-methoxybenzyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom or adjacent carbon atoms.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alkyl halides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 1-(4-Methoxy-benzyl)-piperidine-2-methanol or 1-(4-Methoxy-benzyl)-piperidine-2-aldehyde.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may enhance binding affinity, while the piperidine ring can modulate the compound’s overall activity. The carboxylic acid group can participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-piperidine-2-carboxylic acid: Similar structure but lacks the benzyl group.

    1-Benzyl-piperidine-2-carboxylic acid: Similar structure but lacks the methoxy group.

    1-(4-Methoxybenzyl)-piperidine: Lacks the carboxylic acid group.

Uniqueness: 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid is unique due to the combination of the methoxybenzyl group and the carboxylic acid group on the piperidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-18-12-7-5-11(6-8-12)10-15-9-3-2-4-13(15)14(16)17/h5-8,13H,2-4,9-10H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHKOUIFYHWLPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407712
Record name 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775271-42-6
Record name 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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